molecular formula C18H15F3N4O6 B11078381 3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid

3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid

Cat. No.: B11078381
M. Wt: 440.3 g/mol
InChI Key: QFOCCWHTDQRFNG-UHFFFAOYSA-N
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Description

3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid is a complex organic compound with a molecular formula of C18H15F3N4O6 and a molecular weight of 440.33 g/mol This compound features a benzoic acid core substituted with nitro groups and a piperazine ring attached to a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The introduction of nitro groups is usually achieved through nitration reactions using concentrated nitric acid and sulfuric acid as catalysts. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine and appropriate halogenated intermediates. The trifluoromethyl group is introduced via electrophilic aromatic substitution using trifluoromethylating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, affecting cellular oxidative stress levels. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The piperazine ring can interact with various receptors and enzymes, modulating their activity .

Properties

Molecular Formula

C18H15F3N4O6

Molecular Weight

440.3 g/mol

IUPAC Name

3,5-dinitro-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]benzoic acid

InChI

InChI=1S/C18H15F3N4O6/c19-18(20,21)11-2-1-3-12(8-11)22-4-6-23(7-5-22)16-14(17(26)27)9-13(24(28)29)10-15(16)25(30)31/h1-3,8-10H,4-7H2,(H,26,27)

InChI Key

QFOCCWHTDQRFNG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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